molecular formula C17H18N2O6 B1219309 Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 21829-09-4

Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B1219309
CAS RN: 21829-09-4
M. Wt: 346.3 g/mol
InChI Key: VFQXEYKTWNRSQE-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the 1,4-dihydropyridine class, known for its molecular structure and properties that have implications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored through various methods. For instance, Fossheim et al. (1982) investigated the synthesis of 2,6-dimethyl-3,5-dicarbomethoxy-4-phenyl-1,4-dihydropyridine and its derivatives, emphasizing the influence of substituents on the 4-phenyl ring (Fossheim et al., 1982). Similarly, Maru and Shah (2013) described a novel one-pot synthesis approach for a related compound, highlighting the use of typical Hantzsch synthesis (Maru & Shah, 2013).

Molecular Structure Analysis

The molecular structure of this compound, particularly its crystal structure, has been a subject of extensive study. Research by Triggle et al. (1980) and Maru and Shah (2015) provides insights into the crystal structures of various derivatives, revealing the boat-type conformation of the dihydropyridine ring and its degree of puckering, which varies among the compounds (Triggle et al., 1980), (Maru & Shah, 2015).

Chemical Reactions and Properties

The chemical properties of this compound, especially in relation to its reactivity and interaction with other chemicals, are crucial. Research by Shibanuma et al. (1980) and Peri et al. (2000) have explored various chemical reactions and properties of similar compounds, shedding light on their synthesis and pharmacological characterization (Shibanuma et al., 1980), (Peri et al., 2000).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are vital for understanding the compound's behavior under different conditions. Works like those by Rowan and Holt (1996) provide insights into the crystal structure and conformational features of similar compounds, which are important for understanding their physical properties (Rowan & Holt, 1996).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other substances, are essential for applications in various chemical and pharmaceutical contexts. The studies by Zhang et al. (2010) and Suh and Hong (1990) offer information on the synthesis and structural conformation of related compounds, contributing to our understanding of their chemical properties (Zhang et al., 2010), (Suh & Hong, 1990).

Scientific Research Applications

Crystal Structure and Pharmacological Activity

Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its variants are primarily studied for their crystal structure and potential pharmacological activities. The variations in the molecular structure, particularly in the dihydropyridine ring, have been linked to different degrees of pharmacological activity, such as calcium channel blocking properties. These compounds generally exist in a boat-type conformation, and the degree of ring puckering varies among compounds, influencing their activity in calcium channel antagonism (Rowan & Holt, 1996), (Fossheim et al., 1982).

Vasodilating Activities

Certain derivatives of this compound have been shown to possess potent vasodilating activities. Studies have focused on synthesizing asymmetric variants of the compound and testing their effects on vascular smooth muscles. These activities are often evaluated through comparative analyses of the molecular structures, including their conformational features and stability (Suh et al., 1990).

Radiosynthesis for Calcium Channel Imaging

The compound has also been explored in the context of radiosynthesis, particularly for imaging L-type calcium channels. This involves the creation of fluorinated analogs of the compound, which have demonstrated significant calcium channel blocker activity. Such studies are crucial for developing methods to detect the distribution of calcium channels in biological studies (Sadeghpour et al., 2008).

Photodecomposition Studies

Research has also been conducted on the photodecomposition of this compound, particularly in the context of drug stability. Understanding the behavior of these compounds under various light conditions is important for assessing their stability and efficacy as pharmacological agents (Núñez-Vergara et al., 1994).

Synthesis and Structural Studies

The synthesis of optically active variants of this compound and their structural conformation studies have been a subject of interest. These studies contribute to understanding the relationship between molecular structure and biological activity, which is crucial for drug development (Shibanuma et al., 1980).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . The safety pictograms associated with this compound are GHS07 . The hazard statements are H302 - H319 , and the precautionary statements are P305 + P351 + P338 .

properties

IUPAC Name

dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-5-7-12(8-6-11)19(22)23/h5-8,15,18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQXEYKTWNRSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176238
Record name 1,4-Dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

CAS RN

21829-09-4
Record name 1,4-Dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021829094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Magerramov, I Ahmedov, M Gurbanova… - ISJ Theoretical & …, 2018 - academia.edu
A new chiral, camphor-derived organic phosphoric acid catalyst, 2-endo-3-endo-dimethylbornane-2, 3-diyl phosphate, was synthesized and was succesfully used as organocatalyst in …
Number of citations: 1 www.academia.edu
MC Bagley, MC Lubinu - Synthesis, 2006 - thieme-connect.com
4-Aryl-and 4-alkyl-1, 4-dihydropyridines, prepared by microwave-assisted Hantzsch reaction, are readily and efficiently aromatized in only one minute using commercial manganese …
Number of citations: 80 www.thieme-connect.com
AR Rezaei, S Saberi, S Sepehri - Polycyclic Aromatic Compounds, 2023 - Taylor & Francis
A series of 1,4-dihydropyridine (DHP) derivatives have been synthesized and evaluated against both promastigote and amastigotes forms. All compounds showed higher activity than …
Number of citations: 2 www.tandfonline.com
I Dakhlaoui, PJ Bernard, D Pietrzak, A Simakov… - International Journal of …, 2023 - mdpi.com
Alzheimer’s disease (AD) is a multifactorial neurodegenerative disease that has a heavy social and economic impact on all societies and for which there is still no cure. Multitarget-…
Number of citations: 1 www.mdpi.com
JR Avalani, DS Patel, DK Raval - Journal of Chemical Sciences, 2012 - Springer
One pot synthesis of 1,4-dihydropyridine derivatives was achieved via condensation of various β-ketoesters with aromatic/aliphatic aldehydes and ammonium acetate. The reaction was …
Number of citations: 33 link.springer.com
AM Magerramov, EZ Guseinov, IM Akhmedov… - Russian Journal of …, 2016 - Springer
Modified Hantzsch reaction in three- and four-component system in the presence of new chiral organic catalysts was investigated and the advantages of this reaction in three-…
Number of citations: 2 link.springer.com

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